2-Diisopropylaminoethyl Chloride Hydrochloride
Overview
Description
(2-Chloroethyl)diisopropylamine hydrochloride is a chemical compound with the molecular formula C8H19Cl2N. It is commonly used as an intermediate in the synthesis of various pharmaceuticals, agrochemicals, and dyestuffs. The compound is known for its reactivity due to the presence of both a chloroethyl group and a diisopropylamine moiety .
Scientific Research Applications
(2-Chloroethyl)diisopropylamine hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential effects on biological systems, particularly in the context of drug development.
Medicine: It serves as an intermediate in the synthesis of various pharmaceuticals, including potential anticancer agents.
Industry: The compound is utilized in the production of agrochemicals and dyestuffs
Safety and Hazards
Biochemical Analysis
Biochemical Properties
2-(Diisopropylamino)ethyl chloride hydrochloride plays a significant role in biochemical reactions, particularly in the synthesis of various organic compounds. It interacts with a range of enzymes and proteins, facilitating the formation of complex molecules. For instance, it can act as an alkylating agent, modifying the structure of biomolecules by adding alkyl groups. This interaction can alter the activity of enzymes and proteins, leading to changes in biochemical pathways .
Cellular Effects
The effects of 2-(Diisopropylamino)ethyl chloride hydrochloride on cells are profound. It can influence cell signaling pathways, gene expression, and cellular metabolism. By acting as an alkylating agent, it can modify DNA and RNA, leading to changes in gene expression. This can result in altered cellular functions, such as changes in cell growth, differentiation, and apoptosis. Additionally, it can affect cellular metabolism by interacting with metabolic enzymes, leading to changes in the production and utilization of metabolic intermediates .
Molecular Mechanism
At the molecular level, 2-(Diisopropylamino)ethyl chloride hydrochloride exerts its effects through binding interactions with biomolecules. It can form covalent bonds with nucleophilic sites on proteins and nucleic acids, leading to enzyme inhibition or activation. This compound can also induce changes in gene expression by modifying the structure of DNA and RNA. These molecular interactions are crucial for its role in biochemical reactions and its impact on cellular functions .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-(Diisopropylamino)ethyl chloride hydrochloride can change over time. The compound’s stability and degradation are important factors to consider. It is known to be hygroscopic and air-sensitive, which can affect its stability. Over time, it may degrade, leading to changes in its biochemical activity. Long-term studies have shown that it can have lasting effects on cellular functions, including changes in gene expression and metabolic pathways .
Dosage Effects in Animal Models
The effects of 2-(Diisopropylamino)ethyl chloride hydrochloride vary with different dosages in animal models. At low doses, it may have minimal effects on cellular functions, while at higher doses, it can induce significant changes. Toxicity studies have shown that high doses can lead to adverse effects, such as cell death and tissue damage. It is important to determine the threshold doses to avoid toxic effects while achieving the desired biochemical outcomes .
Metabolic Pathways
2-(Diisopropylamino)ethyl chloride hydrochloride is involved in various metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels. For example, it can inhibit or activate metabolic enzymes, leading to changes in the production of metabolic intermediates. These interactions are crucial for its role in biochemical reactions and its impact on cellular metabolism .
Transport and Distribution
Within cells and tissues, 2-(Diisopropylamino)ethyl chloride hydrochloride is transported and distributed through various mechanisms. It can interact with transporters and binding proteins, affecting its localization and accumulation. The compound’s solubility in water facilitates its transport within the aqueous environment of cells. Additionally, its interactions with binding proteins can influence its distribution to specific cellular compartments .
Subcellular Localization
The subcellular localization of 2-(Diisopropylamino)ethyl chloride hydrochloride is essential for its activity and function. It can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For instance, it may localize to the nucleus, where it can interact with DNA and RNA, influencing gene expression. Its localization to other organelles, such as mitochondria, can affect cellular metabolism and energy production .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2-Chloroethyl)diisopropylamine hydrochloride typically involves the reaction of diisopropylamine with ethylene oxide, followed by chlorination. The reaction conditions often require a controlled environment to ensure the desired product is obtained with high purity.
Industrial Production Methods: In industrial settings, the production of (2-Chloroethyl)diisopropylamine hydrochloride is scaled up using continuous flow reactors. This method allows for better control over reaction parameters, leading to higher yields and consistent product quality .
Types of Reactions:
Substitution Reactions: The chloroethyl group in (2-Chloroethyl)diisopropylamine hydrochloride can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Oxidation and Reduction Reactions: The compound can also participate in oxidation and reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions:
Nucleophiles: Common nucleophiles used in substitution reactions include hydroxide ions, alkoxide ions, and amines.
Oxidizing Agents: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used for oxidation reactions.
Reducing Agents: Reducing agents like lithium aluminum hydride can be employed for reduction reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with hydroxide ions can yield diisopropylaminoethanol .
Mechanism of Action
The mechanism of action of (2-Chloroethyl)diisopropylamine hydrochloride involves its reactivity with nucleophiles. The chloroethyl group can form covalent bonds with nucleophilic sites in biological molecules, potentially leading to the inhibition of key enzymes or the disruption of cellular processes. The diisopropylamine moiety may also interact with specific molecular targets, contributing to the compound’s overall biological activity .
Comparison with Similar Compounds
- 2-Chloro-N,N-dimethylethylamine hydrochloride
- 2-Chloro-N,N-diethylethylamine hydrochloride
- Bis(2-chloroethyl)ammonium chloride
Comparison: (2-Chloroethyl)diisopropylamine hydrochloride is unique due to the presence of the diisopropylamine moiety, which imparts distinct steric and electronic properties compared to its analogs. This uniqueness can influence its reactivity and interactions with biological targets, making it a valuable compound in various applications .
Properties
IUPAC Name |
N-(2-chloroethyl)-N-propan-2-ylpropan-2-amine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H18ClN.ClH/c1-7(2)10(6-5-9)8(3)4;/h7-8H,5-6H2,1-4H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IUSXYVRFJVAVOB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(CCCl)C(C)C.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H19Cl2N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6048701 | |
Record name | N-(2-chloroethyl)-N-(propan-2-yl)propan-2-amine hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6048701 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
4261-68-1 | |
Record name | 2-Propanamine, N-(2-chloroethyl)-N-(1-methylethyl)-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=4261-68-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | AI 3-26685 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004261681 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4261-68-1 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=49189 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-Propanamine, N-(2-chloroethyl)-N-(1-methylethyl)-, hydrochloride (1:1) | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | N-(2-chloroethyl)-N-(propan-2-yl)propan-2-amine hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6048701 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-chloroethyldiisopropylammonium chloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.035 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 2-PROPANAMINE, N-(2-CHLOROETHYL)-N-(1-METHYLETHYL)-, HYDROCHLORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6RMR38FCEQ | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
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